

# Spectroscopic Profile of 4-Methoxypicolinaldehyde: A Technical Guide

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## Compound of Interest

Compound Name: 4-Methoxypicolinaldehyde

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **4-Methoxypicolinaldehyde** (also known as 4-methoxypyridine-2-carboxaldehyde), a key heterocyclic aldehyde. This document is intended to serve as a valuable resource for researchers and professionals involved in synthetic chemistry, drug discovery, and materials science by presenting its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols.

## Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for **4-Methoxypicolinaldehyde**.

**Table 1:  $^1\text{H}$  NMR Spectroscopic Data**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
9.96	s	Aldehyde-H
8.63	d	Pyridine-H6
7.44	d	Pyridine-H5
7.27	m	Pyridine-H3
3.93	s	Methoxy-H

Solvent: DMSO, Spectrometer Frequency: 400.132 MHz[[1](#)]

**Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data**

Chemical Shift ( $\delta$ ) ppm	Assignment
192.5	C=O (Aldehyde)
165.8	C4 (ipso-Methoxy)
152.1	C2 (ipso-Aldehyde)
150.5	C6
111.2	C5
109.8	C3
56.2	Methoxy-C

Note: This data is predicted and may vary from experimental values.

**Table 3: Predicted Infrared (IR) Absorption Data**

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
2850-2750	Medium	C-H stretch (Aldehyde)
1710-1690	Strong	C=O stretch (Aldehyde)
1600-1580	Medium-Strong	C=C/C=N stretch (Pyridine ring)
1250-1200	Strong	C-O stretch (Aryl ether)

Note: This data is predicted and may vary from experimental values.

**Table 4: Mass Spectrometry (MS) Data**

m/z	Interpretation
137.05	$[M]^+$ (Molecular Ion)
136.04	$[M-H]^+$
108.04	$[M-CHO]^+$
78.03	$[M-CHO-OCH_3]^+$

Ionization Mode: Electron Ionization (EI) - Predicted Fragmentation

## Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are generalized and may require optimization based on the specific instrumentation used.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Weigh approximately 10-20 mg of **4-Methoxypicolinaldehyde** and dissolve it in about 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). The use of a deuterated solvent is crucial to avoid interference from solvent protons in the <sup>1</sup>H NMR spectrum.
- Data Acquisition: Transfer the solution to a clean 5 mm NMR tube. Acquire the <sup>1</sup>H NMR spectrum on a 400 MHz spectrometer.
- Data Processing: Process the acquired Free Induction Decay (FID) signal by applying a Fourier transform. Phase and baseline corrections should be performed to obtain a clear spectrum. Chemical shifts are referenced to the residual solvent peak of DMSO-d<sub>6</sub> at 2.50 ppm.

## Infrared (IR) Spectroscopy

- Sample Preparation: For a solid sample, the KBr pellet method is commonly employed. A small amount of **4-Methoxypicolinaldehyde** is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, for a liquid or dissolved sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

- Data Acquisition: Place the prepared sample in the IR spectrometer. Record the spectrum over the range of 4000-400  $\text{cm}^{-1}$ .
- Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

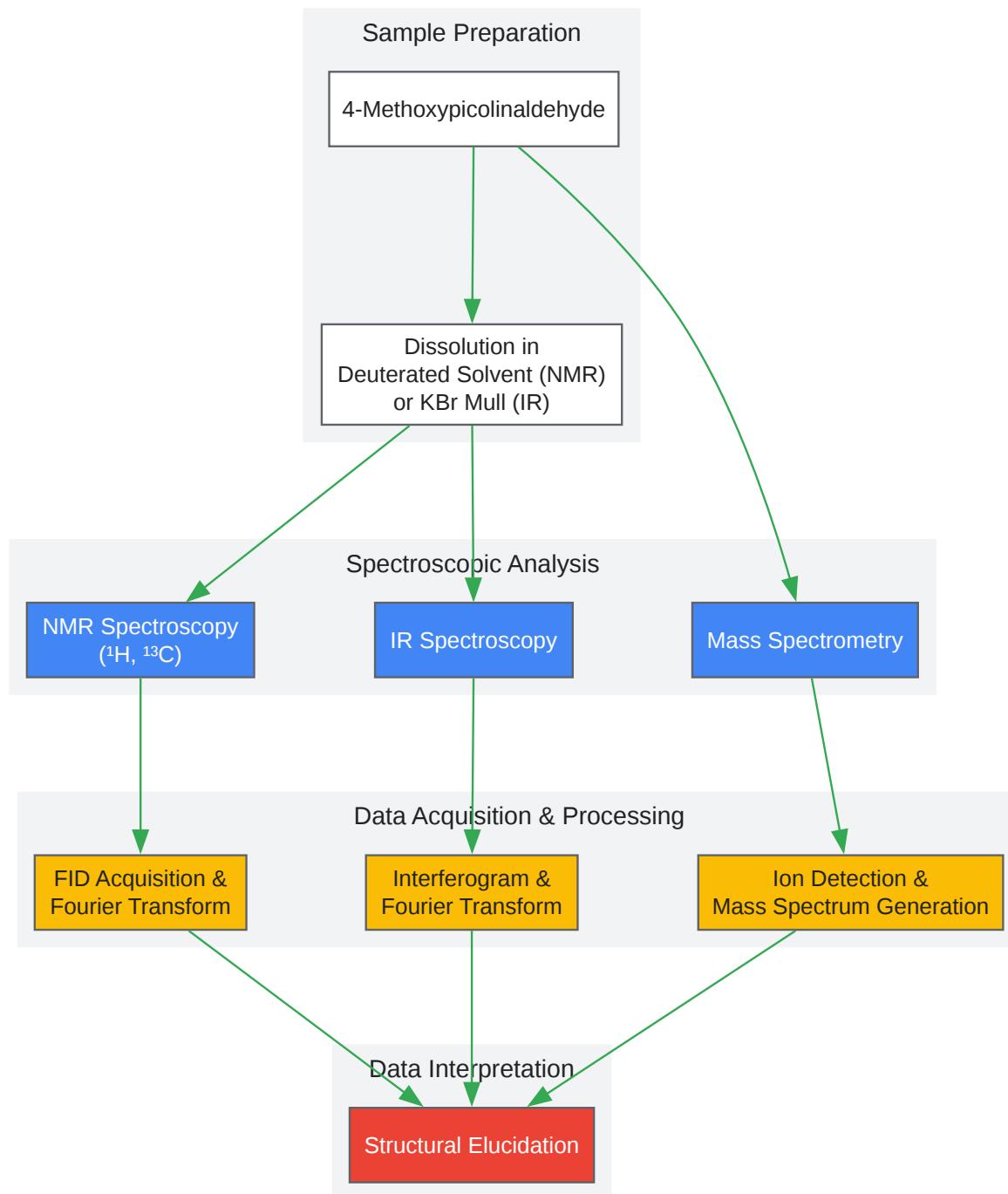
## Mass Spectrometry (MS)

- Sample Introduction and Ionization: Introduce a dilute solution of **4-Methoxypicolinaldehyde** into the mass spectrometer. For a volatile compound like this, electron ionization (EI) is a common technique. The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer.
- Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-Methoxypicolinaldehyde**.

## General Workflow for Spectroscopic Analysis

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## References

- 1. 4-METHOXYPICOLINALDEHYDE | 16744-81-3 [chemicalbook.com]
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